molecular formula C15H12N2O2S B2488406 N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide CAS No. 1226438-91-0

N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide

Cat. No.: B2488406
CAS No.: 1226438-91-0
M. Wt: 284.33
InChI Key: UQZFQXRZNZJRKE-UHFFFAOYSA-N
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Description

N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide: is a chemical compound that has garnered interest in scientific research due to its unique structural properties and potential applications. This compound features a quinoline moiety linked to a thiophene ring via a carboxamide group, with a methoxy substituent on the quinoline ring. Its molecular formula is C15H12N2O2S, and it has a molecular weight of 284.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reaction: The final step involves coupling the methoxyquinoline with the thiophene-3-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

    Quinoline-8-carboxamide derivatives: These compounds share the quinoline core structure and exhibit similar biological activities.

    Thiophene-3-carboxamide derivatives: These compounds have the thiophene ring and are studied for their electronic properties.

    Methoxy-substituted quinolines: These compounds have methoxy groups on the quinoline ring and are explored for their pharmacological potential.

Uniqueness: N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide is unique due to the combination of the quinoline and thiophene moieties, which imparts distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-13-6-5-10-3-2-4-12(14(10)17-13)16-15(18)11-7-8-20-9-11/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZFQXRZNZJRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C3=CSC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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